7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine
Description
7-Chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine (CAS: 88443-53-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a chlorine atom at position 7 and an N-(furan-2-ylmethyl) substituent at position 5. Its molecular formula is C₁₁H₁₀ClN₄O, with a molecular weight of 214.22 g/mol . This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyrimidine scaffold’s prevalence in antimicrobial and antitumor agents .
Properties
CAS No. |
88437-24-5 |
|---|---|
Molecular Formula |
C11H9ClN4O |
Molecular Weight |
248.67 g/mol |
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9ClN4O/c12-9-6-10(14-7-8-2-1-5-17-8)16-4-3-13-11(16)15-9/h1-6,14H,7H2 |
InChI Key |
IGMBQLOTTZNSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=NC3=NC=CN23)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a furan-2-ylmethyl halide in the presence of a base, followed by chlorination to introduce the chlorine atom at the 7-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C7
The chlorine atom at position 7 is a prime site for nucleophilic substitution due to the electron-withdrawing nature of the fused imidazole ring.
Functionalization of the Furan Ring
The furan-2-ylmethyl group undergoes electrophilic substitution and oxidation:
Cross-Coupling Reactions
The C7 chlorine participates in palladium-catalyzed couplings:
Radical-Mediated Sulfonylmethylation
FeCl<sub>3</sub>-catalyzed reactions enable sulfonylmethylation at C3 (adjacent to the pyrimidine nitrogen):
Reduction of the Imidazo[1,2-a]pyrimidine Core
Selective reduction of the fused ring system:
Cycloaddition and Ring Expansion
The electron-deficient pyrimidine ring participates in [3+2] cycloadditions:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | CuI, DIPEA, DMF, 80°C | Triazole-fused imidazo[1,2- a]pyrimidines | "Click" reaction proceeds regioselectively. Yield: 65–80% . |
Key Mechanistic Insights
-
Nucleophilic Substitution at C7 : The chlorine atom’s leaving-group ability is enhanced by the adjacent electron-withdrawing imidazole ring, enabling efficient substitution with amines, alkoxides, and aryl groups .
-
Furan Reactivity : Oxidation of the furan ring to diketone derivatives proceeds via electrophilic attack, while nitration follows a classical mixed-acid mechanism .
-
Radical Pathways : Sulfonylmethylation involves Fe<sup>3+</sup>-mediated generation of sulfonyl radicals, which add to the C3 position of the imidazo[1,2- a]pyrimidine core .
Comparative Reactivity of Analogous Compounds
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 7-Chloro- N -(phenylmethyl)imidazo[1,2- a]pyrimidin-5-amine | Faster nucleophilic substitution at C7 due to phenyl group’s electron-donating effect | Phenyl substitution increases electron density at C7, accelerating substitution. |
| 7-Bromo- N -(furan-2-ylmethyl)imidazo[1,2- a]pyrimidin-5-amine | Higher reactivity in cross-coupling reactions (e.g., Suzuki) due to bromine’s superior leaving-group ability | Bromine’s larger atomic radius facilitates oxidative addition in Pd-catalyzed steps. |
Scientific Research Applications
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound with an imidazo[1,2-a]pyrimidine core, featuring fused pyrimidine and imidazole rings. A chlorine atom is located at the seventh position, and a furan ring is attached via a methylene bridge at the nitrogen atom of the imidazole moiety. The molecular formula is and its molecular weight is approximately 248.67 g/mol . Compounds with similar structures have shown significant biological activity, particularly in medicinal chemistry.
Scientific Research Applications
this compound can be applied to research and development, especially regarding interactions with biological macromolecules.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-chloro-N-(phenylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Imidazo[1,2-a]pyrimidine core with phenyl group | Potentially different pharmacological profile due to phenyl substitution |
| 7-chloro-N-(thiazol-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Thiazole instead of furan | May exhibit different biological activities due to thiazole's electron-withdrawing nature |
| 7-bromo-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Bromine substitution at position 7 | Different halogen may alter reactivity and biological properties |
Mechanism of Action
The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Core Structure Variations :
- The imidazo[1,2-a]pyrimidine core (target compound) differs from imidazo[1,2-c]pyrimidine (CAS 106847-93-2) in ring fusion, which alters electronic distribution and steric accessibility .
- Substitution at position 5 (target compound) vs. position 7 (CAS 57473-36-6) impacts binding interactions in biological targets .
Substituent Effects: Furan vs. Benzyl/Propyl: The furan group (target compound) introduces polarity (logP ~1.5 estimated), whereas benzyl (CAS 106847-93-2) and propyl (CAS 57546-27-7) substituents increase hydrophobicity (logP ~2.8–3.2) .
Biological Activity
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by an imidazo[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a furan moiety enhances its reactivity and biological profile.
- Molecular Formula : C11H9ClN4O
- Molecular Weight : 248.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological macromolecules. Studies have indicated that similar compounds exhibit significant effects on enzyme inhibition, particularly targeting monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters.
Biological Activity
Research has shown that this compound exhibits notable activity against several biological targets:
- Enzyme Inhibition :
- Neuroprotective Effects :
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of imidazo[1,2-a]pyrimidines may exhibit antiproliferative effects against certain cancer cell lines, although specific data on this compound remains limited.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
Study 1: MAO Inhibition and Cognitive Enhancement
In a study involving the evaluation of several derivatives, it was found that compounds structurally related to this compound significantly improved cognitive functions in rodent models by enhancing synaptic plasticity without inducing hyperexcitability .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the furan and imidazole rings could lead to variations in biological activity. For instance, substituting different groups at the nitrogen positions altered the potency and selectivity toward MAO enzymes .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-chloro-N-(phenylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Imidazo[1,2-a]pyrimidine core with phenyl group | Different pharmacological profile due to phenyl substitution |
| 7-chloro-N-(thiazol-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Thiazole instead of furan | May exhibit different biological activities due to thiazole's electron-withdrawing nature |
| 7-bromo-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Bromine substitution at position 7 | Altered reactivity and potential biological properties |
Q & A
Basic: What are the common synthetic routes for 7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically begins with a halogenated pyrimidine/amine precursor, such as 3-bromo-5-fluoropyridin-2-amine, followed by sequential oxidation, nucleophilic substitution (e.g., with 3-fluoro-5-hydroxypyridine), and catalytic hydrogenation to reduce nitro groups . Cyclization with chloroacetaldehyde under basic conditions forms the imidazo[1,2-a]pyridine core. Palladium-catalyzed cyanation and hydrolysis yield intermediates, which are coupled with furan-2-ylmethylamine. Optimization involves:
- Temperature Control : Microwave-assisted reactions (e.g., 100–150°C) improve cyclization efficiency .
- Catalyst Selection : Pd(PPh₃)₄ enhances cyanide substitution in bromo intermediates .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates high-purity products .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., furan methylene protons at δ 4.2–4.5 ppm, imidazo-pyrimidine aromatic protons at δ 7.8–8.5 ppm) .
- X-ray Crystallography : Resolves the planar imidazo[1,2-a]pyrimidine core and confirms substituent geometry (e.g., dihedral angles between furan and pyrimidine rings) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 318.05) and fragmentation patterns .
Key Features : Monitor Cl and furan group stability under analytical conditions (e.g., thermal decomposition in GC-MS) .
Advanced: How can computational chemistry guide the design of novel derivatives, and what parameters predict biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity prediction .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test predictions) .
Critical Parameters : LogP (target 2–3 for blood-brain barrier penetration), polar surface area (<140 Ų for oral bioavailability) .
Advanced: What strategies resolve contradictory data in biological assays involving this compound?
Methodological Answer:
- Dose-Response Curves : Repeat assays with 8–10 concentration points to confirm IC₅₀ trends .
- Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out nonspecific binding .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if metabolites interfere with activity .
- Control Experiments : Include structurally similar inactive analogs (e.g., chlorine replaced with methyl) to validate target specificity .
Advanced: How does the furan-2-ylmethyl group influence the compound’s physicochemical properties compared to other substituents?
Methodological Answer:
- Solubility : The furan group increases hydrophilicity (clogP ≈ 1.5) compared to phenyl (clogP ≈ 3.2) but reduces aqueous solubility due to π-π stacking .
- Metabolic Stability : Furan rings are prone to oxidation (CYP450-mediated), necessitating metabolic studies in hepatocyte models .
- Bioisosteric Replacement : Replace furan with thiophene or pyridine to enhance stability while maintaining H-bonding capacity .
Advanced: What crystallographic techniques validate the stereochemical configuration of this compound in solid-state studies?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves absolute configuration; use Cu-Kα radiation (λ = 1.5418 Å) for heavy atoms (Cl) .
- Powder XRD : Confirms batch consistency (match simulated vs. experimental patterns) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts, furan C-H···O bonds) influencing packing .
Advanced: How can reaction engineering improve scalability for multigram synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors enhance safety for exothermic steps (e.g., nitro group reductions) and reduce batch variability .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., nitrile hydrolysis to carboxylic acid) .
- Solvent Recycling : Use tert-butyl methyl ether (TBME) for extractions; recover >90% via distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
